
2-(2-Fluorophenoxy)-4-methylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Fluorophenoxy)-4-methylaniline is a chemical compound that is not directly described in the provided papers. However, it is structurally related to the compounds discussed in the papers, which include various fluorinated aromatic compounds and their derivatives. These compounds are of interest due to their potential applications in pharmaceuticals, materials science, and as intermediates in organic synthesis .
Synthesis Analysis
The synthesis of related fluorinated aromatic compounds often involves cross-coupling reactions, diazotization, and substitution reactions. For example, a practical synthesis of 2-fluoro-4-bromobiphenyl, a key intermediate for the manufacture of flurbiprofen, was achieved through diazotization of 2-fluoro-4-bromoaniline with sodium nitrite and an organic or inorganic acid . Similarly, the synthesis of 2-(4-fluoro-2-(4-fluorophenoxy)phenyl)-1-(1H-1,2,4-triazol-1-ylmethyl)-3-methoxy-isopropyl alcohol involved the treatment of a related triazole with sodium methoxide . These methods could potentially be adapted for the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of fluorinated aromatic compounds is often characterized using X-ray diffraction (XRD), spectroscopic techniques, and theoretical methods such as Density Functional Theory (DFT). For instance, the crystal structures of salicylideneaniline derivatives were determined using XRD, and their geometries were optimized using DFT . Similarly, the structure of a methoxyphenol derivative was stabilized by intermolecular hydrogen bonds, as revealed by XRD and DFT calculations . These techniques could be employed to analyze the molecular structure of this compound.
Chemical Reactions Analysis
Fluorinated aromatic compounds can undergo various chemical reactions, including the formation of reactive intermediates. For example, flavin-containing monooxygenase 1 (FMO1) mediated the formation of a reactive quinoneimine intermediate of 4-fluoro-N-methylaniline . The reactivity and potential chemical transformations of this compound could be studied in a similar manner to understand its behavior in different chemical environments.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated aromatic compounds are influenced by their molecular structure. Spectroscopic studies, such as FTIR, NMR, and UV-Vis, along with DFT calculations, provide insights into the vibration frequencies, chemical shifts, and electronic properties of these compounds . The molecular electrostatic potential (MEP) and frontier molecular orbitals (FMOs) are also analyzed to understand the chemical reactivity . These methods could be used to determine the physical and chemical properties of this compound.
Applications De Recherche Scientifique
1. Environmental Toxicology
2-(2-Fluorophenoxy)-4-methylaniline has been explored in environmental toxicology studies. Bundy et al. (2002) investigated its impact on earthworms, identifying changes in biochemical profiles that could serve as biomarkers for xenobiotic toxicity. This study suggests potential environmental implications of this compound and similar compounds (Bundy et al., 2002).
2. Biochemical and Pharmacological Research
Boeren et al. (1992) studied the rat liver microsomal metabolism of this compound. Their research provided insights into the metabolic pathways and transformations of this compound, contributing valuable information for pharmacological and biochemical studies (Boeren et al., 1992).
3. Chemical and Biological Sensor Development
Research by Rhee et al. (1995) on fluorinated o-aminophenol derivatives, which are structurally related to this compound, highlights its potential in developing pH-sensitive probes for biological applications. Such compounds can be instrumental in creating sensors for various physiological conditions (Rhee et al., 1995).
4. Synthesis of Radiopharmaceuticals
Ross et al. (2011) discussed the synthesis of 4-[18F]Fluorophenol from derivatives of this compound. This research is significant for the development of radiopharmaceuticals, demonstrating the compound's utility in medical imaging and diagnostic procedures (Ross et al., 2011).
Analyse Biochimique
Biochemical Properties
2-(2-Fluorophenoxy)-4-methylaniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with c-Met kinase, a receptor tyrosine kinase involved in cellular processes such as proliferation and migration . The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of its activity. Additionally, this compound may interact with other proteins involved in signal transduction pathways, thereby influencing cellular responses.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines such as MCF-7 and A549 . This inhibition is often accompanied by changes in gene expression and alterations in metabolic pathways, highlighting the compound’s potential as a therapeutic agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It has been found to inhibit enzymes such as c-Met kinase by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity . This inhibition can lead to downstream effects on various signaling pathways, ultimately affecting cellular functions such as proliferation and migration. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been observed that the compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cellular proliferation and alterations in metabolic pathways, indicating its potential for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as liver damage and hematological abnormalities have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it has been shown to influence the glycolytic pathway by modulating the activity of key enzymes involved in glucose metabolism . This modulation can lead to changes in metabolite levels and overall cellular energy balance, further emphasizing the compound’s impact on cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported across cell membranes via specific transporters and binding proteins . Once inside the cell, it can accumulate in specific compartments, such as the cytoplasm or nucleus, depending on its interactions with intracellular proteins. This localization is essential for its ability to modulate cellular functions and signaling pathways.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound has been found to localize in various subcellular compartments, including the cytoplasm and nucleus . This localization is often mediated by targeting signals or post-translational modifications that direct the compound to specific organelles. The presence of this compound in these compartments allows it to interact with key biomolecules and exert its biochemical effects.
Propriétés
IUPAC Name |
2-(2-fluorophenoxy)-4-methylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO/c1-9-6-7-11(15)13(8-9)16-12-5-3-2-4-10(12)14/h2-8H,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALDYJKDRRVRHNJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)OC2=CC=CC=C2F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

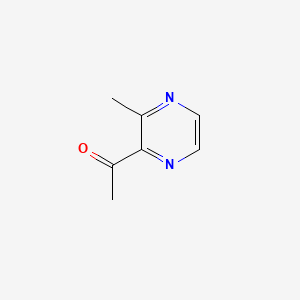

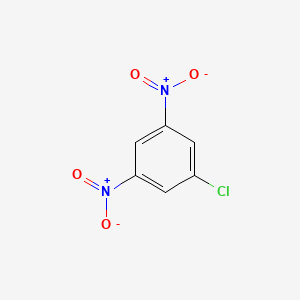
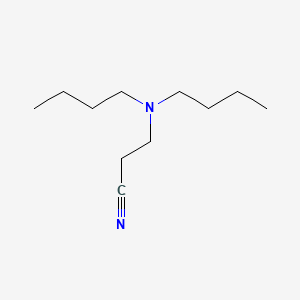
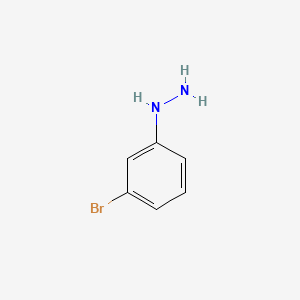
![[1,1'-Biphenyl]-3-carbonitrile](/img/structure/B1328924.png)
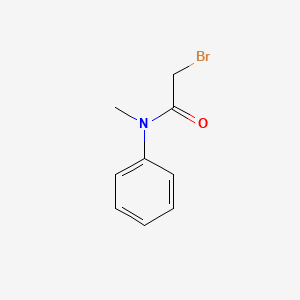
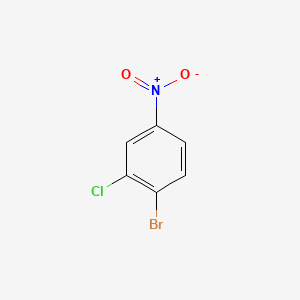
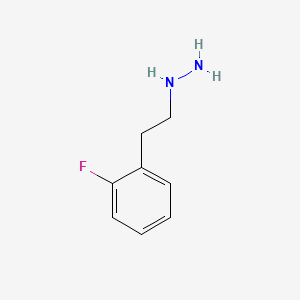
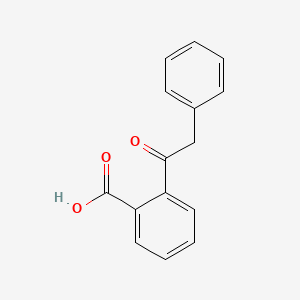
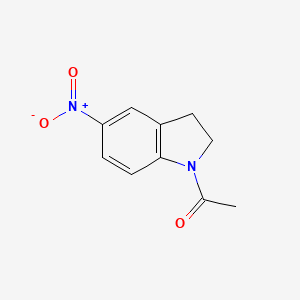
![N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B1328936.png)
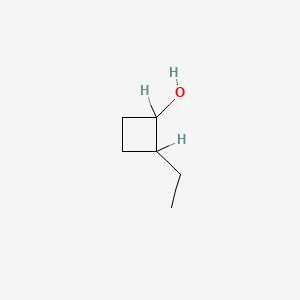
![N-Methyl-N-[(5-phenyl-1,2,4-oxadiazol-3-YL)-methyl]amine](/img/structure/B1328939.png)